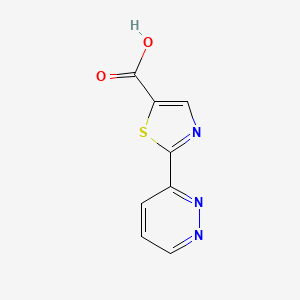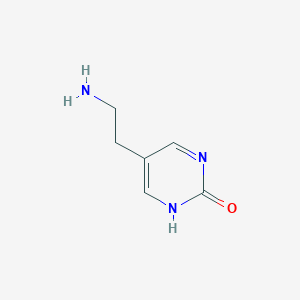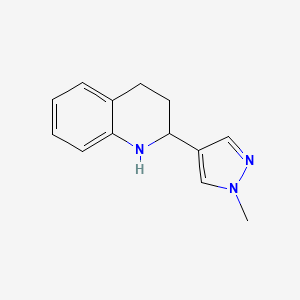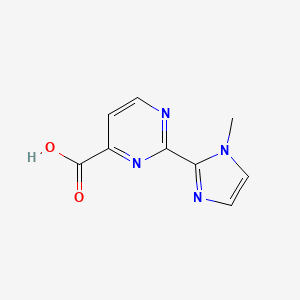
4-(4-Bromothiophen-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromothiophen-2-yl)benzonitrile is a chemical compound with the molecular formula C11H6BrNS and a molecular weight of 264.14 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzonitrile moiety
Preparation Methods
The synthesis of 4-(4-Bromothiophen-2-yl)benzonitrile typically involves the bromination of thiophene followed by a coupling reaction with benzonitrile. One common synthetic route includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the thiophene ring . The brominated thiophene is then subjected to a coupling reaction with benzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product .
Chemical Reactions Analysis
4-(4-Bromothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in oxidative stress or cell proliferation, thereby exhibiting anticancer or antimicrobial effects .
Comparison with Similar Compounds
4-(4-Bromothiophen-2-yl)benzonitrile can be compared with other similar compounds, such as:
4-(5-Bromothiophen-2-yl)benzonitrile: Similar in structure but with the bromine atom at a different position on the thiophene ring.
Thiophene-2-carbohydrazide: Another thiophene derivative with different functional groups, used in similar applications.
Benzonitrile derivatives: Compounds with various substituents on the benzonitrile moiety, exhibiting different chemical and biological properties.
Properties
Molecular Formula |
C11H6BrNS |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-8(6-13)2-4-9/h1-5,7H |
InChI Key |
LLJWJTMFUUFQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)furan](/img/structure/B13183150.png)

![7-(Butane-1-sulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13183163.png)
![1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine](/img/structure/B13183173.png)
![{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13183181.png)






![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
